Although specific synthesis procedures for N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are not available within the provided documents, a plausible synthetic pathway can be extrapolated based on analogous compounds like S33084 []. The synthesis likely involves a multi-step process potentially including:
Based on its structural resemblance to known dopamine receptor antagonists, N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is hypothesized to exert its effects by competitively binding to dopamine receptors, particularly the D3 subtype []. This binding could potentially prevent the binding of endogenous dopamine, thus inhibiting downstream signaling pathways associated with dopamine receptor activation.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: